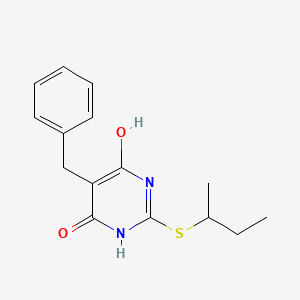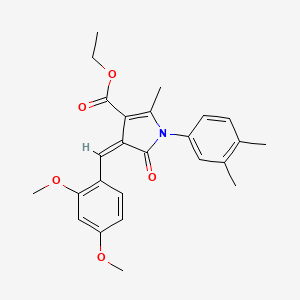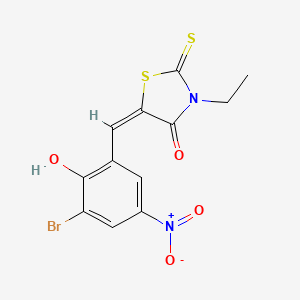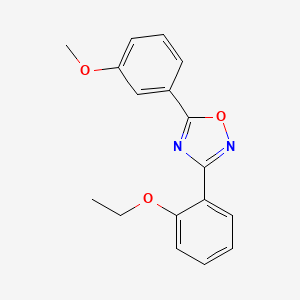![molecular formula C23H29ClN2O3 B5027790 3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5027790.png)
3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide, also known as BMS-986165, is a small molecule inhibitor of the TYK2 (tyrosine kinase 2) enzyme. It has gained significant attention in the scientific community due to its potential therapeutic applications in autoimmune diseases, such as psoriasis and lupus.
Mécanisme D'action
3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide is a selective inhibitor of TYK2, which belongs to the Janus kinase (JAK) family of enzymes. TYK2 is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons, which activate the JAK-STAT pathway. By inhibiting TYK2, this compound blocks the downstream signaling of these cytokines, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory activity against TYK2, with an IC50 value of 1.0 nM. It has also been shown to be selective for TYK2 over other JAK family members, such as JAK1, JAK2, and JAK3. In preclinical studies, this compound has demonstrated efficacy in reducing inflammation and disease severity in animal models of autoimmune diseases, such as psoriasis and lupus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide is its selectivity for TYK2 over other JAK family members. This selectivity reduces the risk of off-target effects and toxicity, which is a common issue with non-selective JAK inhibitors. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several potential future directions for the research and development of 3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide. One direction is to further investigate its therapeutic potential in other autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another direction is to explore its combination therapy with other drugs, such as biologics and small molecule inhibitors, to enhance its efficacy and reduce the risk of drug resistance. Additionally, future studies could focus on optimizing the pharmacokinetic properties of this compound to improve its half-life and dosing frequency.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide involves a multistep process, starting from commercially available starting materials. The first step involves the preparation of 3-chloro-4-nitrobenzoic acid, which is then reacted with 2-methoxyethylamine to form the corresponding amide. The amide is then subjected to a series of reactions, including reduction, coupling with 4-methylbenzylpiperidine, and deprotection, to yield the final product, this compound.
Applications De Recherche Scientifique
3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide has been extensively studied for its potential therapeutic applications in autoimmune diseases. TYK2 is a key enzyme involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons, which are implicated in the pathogenesis of autoimmune diseases. By inhibiting TYK2, this compound has the potential to modulate the immune response and reduce inflammation in these diseases.
Propriétés
IUPAC Name |
3-chloro-N-(2-methoxyethyl)-4-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O3/c1-17-3-5-18(6-4-17)16-26-12-9-20(10-13-26)29-22-8-7-19(15-21(22)24)23(27)25-11-14-28-2/h3-8,15,20H,9-14,16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRPMHUSZRMEJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)OC3=C(C=C(C=C3)C(=O)NCCOC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(benzyloxy)-3,5-diiodobenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5027713.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B5027715.png)

![(1H-imidazol-4-ylmethyl){[2-(2-methylphenoxy)-3-pyridinyl]methyl}amine](/img/structure/B5027732.png)
![1-[1-(2-naphthylmethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5027738.png)
![4-ethoxy-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B5027762.png)

![3-methyl-2-[3-(1-propyl-1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B5027784.png)




![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-isopropylpiperazine](/img/structure/B5027814.png)